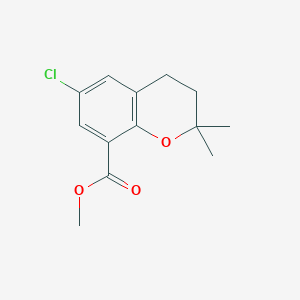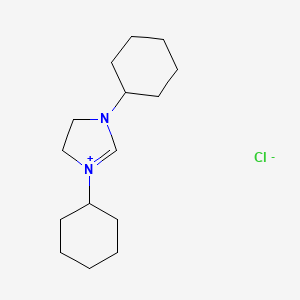![molecular formula C9H15NO2 B1428542 Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 1372548-30-5](/img/structure/B1428542.png)
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Descripción general
Descripción
“Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate” is a chemical compound with the CAS Number: 1372548-30-5 . It has a molecular weight of 169.22 and its IUPAC name is methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate .
Physical And Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is used in the chemical synthesis of various heterocyclic compounds. For example, Seo Won-Jun et al. (1994) synthesized derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, highlighting the compound's role in producing heterocyclic rings through nucleophilic addition to N-acyliminium (Seo Won-Jun et al., 1994).
Materials Science
In materials science, the compound finds application in the development of soluble polyimides with polyalicyclic structures. S. Itamura et al. (1993) explored the synthesis of these polyimides using related bicyclic compounds, demonstrating their solubility and thermal stability, which are essential for various material applications (Itamura et al., 1993).
Organic Chemistry and Catalysis
In organic chemistry, this compound is involved in intramolecular cycloadditions and catalytic processes. K. Griffin et al. (2012) studied the Lewis acid-promoted intramolecular (3 + 2) 'cycloadditions' of methyleneaziridines with alkene and alkyne acceptors, using related compounds to create stereocentres in a diastereocontrolled manner (Griffin et al., 2012).
Pharmaceutical Applications
The compound's derivatives have been explored for pharmaceutical applications, particularly as antimicrobial agents. M. Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating their potential as significant antimicrobial agents (Hublikar et al., 2019).
Food Chemistry
In food chemistry, derivatives of this compound are found in coffee volatiles produced by the Maillard reaction. Kenichi Yanagimoto et al. (2002) found that pyrroles, including those related to methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate, exhibited significant antioxidant activity, an essential aspect of food preservation and flavor enhancement (Yanagimoto et al., 2002).
Propiedades
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYLMMYIGSJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)







![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)



